molecular formula C24H17N3O4 B5914443 4-hydroxy-3-[(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)(3-pyridyl)methyl]-2(1H)-quinolinone

4-hydroxy-3-[(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)(3-pyridyl)methyl]-2(1H)-quinolinone

Cat. No.: B5914443
M. Wt: 411.4 g/mol
InChI Key: OLJMRTRHJNOSOS-UHFFFAOYSA-N
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Description

4-hydroxy-3-[(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)(3-pyridyl)methyl]-2(1H)-quinolinone is a complex organic compound belonging to the quinolone family. This compound is characterized by its unique structure, which includes two quinolinone moieties and a pyridyl group. It is known for its significant biological and pharmaceutical activities, making it a valuable subject in drug research and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-3-[(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)(3-pyridyl)methyl]-2(1H)-quinolinone typically involves multi-step reactions. One common method includes the condensation of aromatic amines with diethyl malonate in the presence of a catalyst such as triethylamine. This reaction is carried out in diphenyl ether under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-3-[(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)(3-pyridyl)methyl]-2(1H)-quinolinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions include various quinolinone derivatives, hydroquinoline compounds, and substituted quinolinones. These products often exhibit unique biological activities and are of interest in pharmaceutical research .

Scientific Research Applications

4-hydroxy-3-[(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)(3-pyridyl)methyl]-2(1H)-quinolinone has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocycles.

    Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-hydroxy-3-[(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)(3-pyridyl)methyl]-2(1H)-quinolinone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinolinone derivatives such as:

Uniqueness

What sets 4-hydroxy-3-[(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)(3-pyridyl)methyl]-2(1H)-quinolinone apart is its dual quinolinone structure and the presence of a pyridyl group. This unique structure contributes to its diverse biological activities and makes it a valuable compound in various fields of research .

Properties

IUPAC Name

4-hydroxy-3-[(4-hydroxy-2-oxo-1H-quinolin-3-yl)-pyridin-3-ylmethyl]-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O4/c28-21-14-7-1-3-9-16(14)26-23(30)19(21)18(13-6-5-11-25-12-13)20-22(29)15-8-2-4-10-17(15)27-24(20)31/h1-12,18H,(H2,26,28,30)(H2,27,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLJMRTRHJNOSOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)N2)C(C3=CN=CC=C3)C4=C(C5=CC=CC=C5NC4=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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